molecular formula C28H25O3P B3369243 4-(Diphenylphosphoryl)-2-hydroxy-1,2-diphenylbutan-1-one CAS No. 22950-47-6

4-(Diphenylphosphoryl)-2-hydroxy-1,2-diphenylbutan-1-one

Cat. No.: B3369243
CAS No.: 22950-47-6
M. Wt: 440.5 g/mol
InChI Key: XSCUGBJYVDEABI-UHFFFAOYSA-N
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Description

4-(Diphenylphosphoryl)-2-hydroxy-1,2-diphenylbutan-1-one is a complex organic compound known for its unique structural features and versatile applications in various fields of scientific research. This compound is characterized by the presence of a diphenylphosphoryl group, a hydroxy group, and two phenyl groups attached to a butanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylphosphoryl)-2-hydroxy-1,2-diphenylbutan-1-one typically involves multi-step organic reactions. One common method includes the reaction of diphenylphosphoryl chloride with a suitable alcohol under basic conditions to form the diphenylphosphoryl intermediate. This intermediate is then reacted with a ketone, such as 1,2-diphenylbutan-1-one, in the presence of a catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylphosphoryl)-2-hydroxy-1,2-diphenylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The diphenylphosphoryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone group yields an alcohol.

Scientific Research Applications

4-(Diphenylphosphoryl)-2-hydroxy-1,2-diphenylbutan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.

    Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Diphenylphosphoryl)-2-hydroxy-1,2-diphenylbutan-1-one involves its interaction with specific molecular targets and pathways. The diphenylphosphoryl group is known to participate in various biochemical reactions, influencing the compound’s reactivity and biological activity. The hydroxy and ketone groups also play crucial roles in its mechanism of action by forming hydrogen bonds and interacting with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphoryl Azide: Known for its use in organic synthesis and as a reagent in various chemical reactions.

    Diphenylphosphoryl Chloride: Commonly used as a precursor in the synthesis of other diphenylphosphoryl compounds.

    4,4’-Bis(diphenylphosphoryl)butan-2-one: Exhibits similar structural features and reactivity.

Uniqueness

4-(Diphenylphosphoryl)-2-hydroxy-1,2-diphenylbutan-1-one is unique due to the presence of both hydroxy and diphenylphosphoryl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

IUPAC Name

4-diphenylphosphoryl-2-hydroxy-1,2-diphenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25O3P/c29-27(23-13-5-1-6-14-23)28(30,24-15-7-2-8-16-24)21-22-32(31,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,30H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCUGBJYVDEABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20298447
Record name NSC123164
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22950-47-6
Record name NSC123164
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC123164
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20298447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Diphenylphosphoryl)-2-hydroxy-1,2-diphenylbutan-1-one
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4-(Diphenylphosphoryl)-2-hydroxy-1,2-diphenylbutan-1-one
Reactant of Route 6
4-(Diphenylphosphoryl)-2-hydroxy-1,2-diphenylbutan-1-one

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